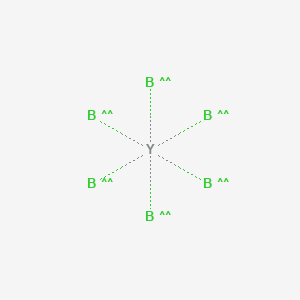

Boron;yttrium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boron;yttrium compounds, commonly referred to as yttrium borides, are crystalline materials composed of varying proportions of yttrium and boron. These compounds are known for their high melting points, hardness, and unique electronic properties. Yttrium borides are typically gray-colored, hard solids that exhibit remarkable thermal and mechanical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Yttrium borides can be synthesized through various methods, including solid-state reactions, chemical vapor deposition, and thermal plasma synthesis. One common method involves the reaction of yttrium tetraboride with boron micron-sized powders. The compositional ratio of yttrium to boron can be controlled to produce different yttrium borides such as YB2, YB4, YB6, YB12, YB25, YB50, and YB66 .

Industrial Production Methods: In industrial settings, yttrium borides are often produced using high-temperature techniques. For example, thermal plasma synthesis involves evaporating boron and yttrium raw materials in a high-temperature core region, followed by rapid cooling to form nanoparticles. This method allows for precise control over the composition and properties of the resulting yttrium borides .

Chemical Reactions Analysis

Types of Reactions: Yttrium borides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific composition and structure of the yttrium boride.

Common Reagents and Conditions:

Oxidation: Yttrium borides can oxidize when exposed to air at elevated temperatures.

Reduction: Reduction reactions involving yttrium borides typically require high temperatures and reducing agents such as hydrogen gas.

Substitution: Substitution reactions can occur when yttrium borides are exposed to other elements or compounds, leading to the formation of new boride phases.

Major Products Formed: The major products formed from these reactions depend on the specific yttrium boride and the reaction conditions. For example, oxidation of YB2 results in the formation of yttrium oxide and boron oxide .

Scientific Research Applications

Yttrium borides have a wide range of scientific research applications due to their unique properties:

Mechanism of Action

The mechanism by which yttrium borides exert their effects is largely dependent on their electronic structure and bonding. Yttrium borides exhibit strong covalent bonding between boron atoms, which contributes to their stability and unique properties. In catalytic applications, the boron atoms in yttrium borides can facilitate various chemical reactions by providing active sites for reactant molecules .

Comparison with Similar Compounds

- Aluminum boride (AlB2)

- Magnesium boride (MgB2)

- Calcium boride (CaB6)

- Lanthanum boride (LaB6)

Yttrium borides are unique due to their high thermal and mechanical stability, making them suitable for specialized applications in various fields .

Properties

InChI |

InChI=1S/6B.Y |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQSRCUUAYSSDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[B].[B].[B].[B].[Y] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6Y |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12008-32-1 |

Source

|

| Record name | Yttrium boride (YB6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12008-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)

![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)